molecular formula C11H11ClO4S B2994999 4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 926202-14-4

4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2994999
CAS No.: 926202-14-4
M. Wt: 274.72
InChI Key: FZPRSOYKFSNRSK-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound that features a chlorosulfonyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the chlorosulfonation of a suitable naphthalene derivative. The process begins with the sulfonation of the naphthalene ring, followed by chlorination to introduce the chlorosulfonyl group. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Uniqueness: 4-(Chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of the tetrahydronaphthalene ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-chlorosulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPRSOYKFSNRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926202-14-4
Record name 4-(chlorosulfonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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